molecular formula C17H31NO6 B1215474 3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine CAS No. 53914-14-0

3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine

Cat. No.: B1215474
CAS No.: 53914-14-0
M. Wt: 345.4 g/mol
InChI Key: PMSINIYTMCRNNW-UXXRCYHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine is a derivative of D-glucose, a simple sugar. This compound is characterized by the presence of isopropylidene protecting groups and a dimethylamino propyl group attached to the glucose molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural features.

Preparation Methods

The synthesis of 3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine typically involves multiple steps. Initially, D-glucose is protected with two isopropylidene groups under acidic conditions to form 1:2,5:6-di-O-isopropylidene-alpha-D-glucofuranose . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, including glycosylation and enzymatic processes . The isopropylidene groups provide protection during these reactions, while the dimethylamino propyl group enhances its reactivity and binding affinity .

Comparison with Similar Compounds

3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its enhanced reactivity and versatility in various synthetic and biochemical applications.

Properties

CAS No.

53914-14-0

Molecular Formula

C17H31NO6

Molecular Weight

345.4 g/mol

IUPAC Name

3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H31NO6/c1-16(2)20-10-11(22-16)12-13(19-9-7-8-18(5)6)14-15(21-12)24-17(3,4)23-14/h11-15H,7-10H2,1-6H3/t11-,12-,13+,14-,15-/m1/s1

InChI Key

PMSINIYTMCRNNW-UXXRCYHCSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCCCN(C)C)C

SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCCCN(C)C)C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCCCN(C)C)C

53914-14-0

Synonyms

1,2,-5,6-di-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-a-glucofuranose
SM 1212
SM-1212

Origin of Product

United States

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